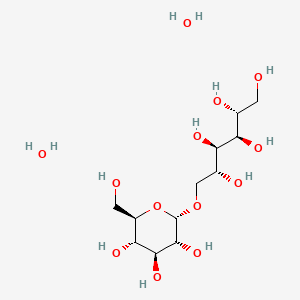

1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate

Description

The exact mass of the compound this compound, 98% is 380.15299094 g/mol and the complexity rating of the compound is 343. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O11.2H2O/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12;;/h4-21H,1-3H2;2*1H2/t4-,5-,6-,7-,8-,9-,10+,11-,12+;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKQLFSKIFGYOF-MASOBFGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169753 | |

| Record name | 1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174060-42-5 | |

| Record name | 1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174060425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUCOSYLMANNITOL DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY0230UH0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Classification Within Carbohydrate Chemistry

1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate is systematically named according to IUPAC conventions, which precisely describe its molecular structure. Its classification within carbohydrate chemistry is based on the nature of its constituent units and the linkage between them.

The compound is a glycoside, a molecule in which a sugar is bound to another functional group via a glycosidic bond. wikipedia.org Glycosides can be classified based on several criteria, including the nature of the sugar component (the glycone), the non-sugar component (the aglycone), and the type of glycosidic bond. quizlet.compharmacy180.com

In the case of 1-O-alpha-D-Glucopyranosyl-d-mannitol, the glycone is a glucose molecule, and the aglycone is the sugar alcohol D-mannitol. Therefore, it can be more specifically classified as a glucoside. quizlet.com The glycosidic bond is an O-glycosidic bond, as the anomeric carbon of the glucose molecule is linked to the mannitol (B672) moiety via an oxygen atom. wikipedia.orgphiladelphia.edu.jo The designation "alpha" indicates the stereochemistry at the anomeric carbon of the glucose unit. philadelphia.edu.jo

Since the aglycone, D-mannitol, is a sugar alcohol (a type of polyol), this compound is also referred to as a disaccharide alcohol. smolecule.com A comprehensive breakdown of its nomenclature is provided in the table below.

| Identifier Type | Identifier |

| IUPAC Name | (2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;dihydrate |

| Common Synonyms | Glucosylmannitol, 1,1-GPM |

| Systematic Name | 1-O-α-D-Glucopyranosyl-D-mannitol |

Historical Perspective of Its Discovery and Research Significance

The history of 1-O-alpha-D-Glucopyranosyl-d-mannitol is intrinsically linked to the development of the sugar substitute isomalt (B1678288). nih.gov Isomalt itself is not a single compound but a mixture of two disaccharide alcohols: 1-O-alpha-D-Glucopyranosyl-D-mannitol (GPM) and 6-O-alpha-D-glucopyranosyl-D-sorbitol (GPS). researchgate.net

The production of isomalt, and therefore of 1-O-alpha-D-Glucopyranosyl-d-mannitol, is a two-stage process that begins with sucrose (B13894). researchgate.netwikipedia.org The first step involves the enzymatic transglucosylation of sucrose to isomaltulose. google.com This is followed by the hydrogenation of isomaltulose, which yields the mixture of GPM and GPS. wikipedia.orggoogle.com

The research significance of 1-O-alpha-D-Glucopyranosyl-d-mannitol stems from its properties as a sugar substitute. nutrafoods.eu It is used in nutritional and biochemical investigations concerning disaccharide alcohols. chemicalbook.comsrdpharma.com Studies have shown that it is hydrolyzed in the small intestine at a slower rate than sucrose. nih.gov This slow hydrolysis and absorption contribute to its lower caloric value and reduced glycemic response, making it a suitable sweetener for various food applications. nutrafoods.eu

Chemical Reactivity and Degradation Studies

Glycosidic Bond Hydrolysis Mechanisms and Kinetics

The α(1→1) glycosidic bond in 1-O-alpha-D-glucopyranosyl-d-mannitol is a primary site for chemical transformation, particularly through hydrolysis. This process can be initiated through both enzymatic and acid-catalyzed pathways.

Enzymatic Hydrolysis:

In biological systems, the hydrolysis of the glycosidic linkage is facilitated by enzymes. Studies on the enzymatic breakdown of isomalt (B1678288) have shown that the sucrase-isomaltase complex, found in the intestinal brush border, is the primary enzyme responsible for this process. nih.gov The hydrolysis of 1-O-α-D-glucopyranosyl-D-mannitol is generally slower compared to other disaccharides like sucrose (B13894) and maltose.

Research on the kinetics of hydrolysis by chick intestinal sucrase-isomaltase has provided specific parameters for isomaltase activity. nih.gov While these studies often focus on the broader isomalt mixture, they offer valuable data on the enzymatic breakdown of the glycosyl-mannitol linkage. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key indicators of enzyme-substrate affinity and catalytic efficiency.

| Enzyme Complex | Substrate | Km (mM) | Vmax (μmol/mg protein/hr) |

| Chick Intestinal Sucrase-Isomaltase | Isomaltase | 3.5 | 281.4 |

| Chick Intestinal Sucrase-Isomaltase | Sucrase | 10.0 | 217.4 |

| Chick Intestinal Sucrase-Isomaltase | Maltase I | 1.0 | 147.1 |

| Chick Intestinal Sucrase-Isomaltase | Maltase III | 4.6 | 454.5 |

Acid-Catalyzed Hydrolysis:

In acidic environments, the glycosidic bond of 1-O-alpha-D-glucopyranosyl-d-mannitol can be cleaved. The generally accepted mechanism for acid-catalyzed hydrolysis of glycosides involves a three-step process:

Protonation of the glycosidic oxygen atom, forming a conjugate acid.

Heterolysis of the conjugate acid, leading to the formation of a carbocation intermediate and the release of the aglycone (D-mannitol).

Rapid reaction of the carbocation with water to yield the free monosaccharide (D-glucose).

Oxidation and Reduction Pathways of Hydroxyl Groups

The numerous hydroxyl (-OH) groups on both the glucopyranosyl and mannitol (B672) moieties of the molecule are susceptible to oxidation and reduction reactions.

Oxidation:

The hydroxyl groups can be oxidized to form corresponding carbonyl compounds, such as aldehydes, ketones, and carboxylic acids. The specific products formed depend on the oxidizing agent used and the reaction conditions. Powerful oxidizing agents like periodate (B1199274) (IO₄⁻) are known to cleave vicinal diols (1,2-diols). wikipedia.orglibretexts.org In the case of 1-O-alpha-D-glucopyranosyl-d-mannitol, the mannitol and glucose units both contain multiple vicinal diol functionalities, making them susceptible to oxidative cleavage by periodate. This reaction proceeds through a cyclic periodate ester intermediate. masterorganicchemistry.com

While detailed studies on the periodate oxidation of this specific compound are scarce, the general reaction would lead to the cleavage of C-C bonds between adjacent hydroxyl-bearing carbons, resulting in the formation of smaller aldehydic and acidic fragments.

Catalytic oxidation of sugar alcohols, including mannitol, has been explored using various catalysts. These reactions can selectively convert hydroxyl groups to carbonyls or carboxylic acids. researchgate.net

Reduction:

Given that 1-O-alpha-D-glucopyranosyl-d-mannitol is already a sugar alcohol, its hydroxyl groups are in a reduced state. Further reduction of these secondary alcohols is not a typical reaction pathway under standard conditions. However, if any of the hydroxyl groups were to be oxidized to carbonyl groups, these could then be subsequently reduced back to hydroxyl groups using reducing agents like sodium borohydride.

Regioselective Functionalization and Synthesis of Derivatives

The presence of multiple hydroxyl groups with varying steric and electronic environments allows for the potential for regioselective functionalization to synthesize a variety of derivatives. These reactions typically involve the protection of certain hydroxyl groups while others are selectively reacted.

The synthesis of derivatives of D-mannitol is a well-established field, with methods for producing compounds such as 1,6-diamino-1,6-dideoxy-2,3,4,5-tetra-O-methyl-D-mannitol. nih.gov However, the synthesis of derivatives starting directly from 1-O-alpha-D-glucopyranosyl-d-mannitol is less documented. The primary hydroxyl groups are generally more reactive towards esterification and etherification than the secondary hydroxyl groups, which could allow for some degree of regioselectivity in derivatization reactions.

Thermal Stability and Degradation Pathway Investigations in Aqueous and Non-Aqueous Systems

1-O-alpha-D-glucopyranosyl-d-mannitol, as a component of isomalt, exhibits high thermal and chemical stability. guidechem.comchemicalbook.com When isomalt is melted, no significant changes in its molecular structure are observed. guidechem.com It is also non-hygroscopic at room temperature up to a relative humidity of 85%. chemicalbook.com

Aqueous Systems:

In aqueous solutions, the stability of the compound is influenced by temperature and pH. As discussed in the hydrolysis section, acidic or basic conditions, especially at elevated temperatures, can lead to the cleavage of the glycosidic bond.

Non-Aqueous Systems and Thermal Decomposition:

Studies on the thermal degradation of D-mannitol, the aglycone part of the molecule, show that it undergoes decomposition at elevated temperatures. When heated in air at 180°C, D-mannitol can degrade through processes that may be similar to caramelization in sugars, involving dehydration, condensation, and polymerization reactions. aimspress.comresearchgate.netaimspress.com This degradation is accompanied by browning and the formation of volatile and non-volatile products. aimspress.comresearchgate.netaimspress.comresearchgate.net

Isomalt itself has a melting point in the range of 145-150°C and begins to decompose at temperatures of 160°C or higher. chemicalbook.com The stability of the amorphous form of isomalt has been studied, with mixtures of its diastereomers showing good physical stability, making it a suitable excipient for processes like freeze-drying. researchgate.netnih.gov

Biochemical Roles and Metabolic Fate in Model Systems

Interaction with Microbial Ecosystems and Fermentation Dynamics (e.g., gut microbiota)

Due to its structure, 1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate exhibits considerable resistance to hydrolysis by upper gastrointestinal enzymes. guidechem.com This resistance allows a significant portion of the ingested compound to reach the lower intestine, where it can be utilized by the resident gut microbiota. Research indicates it can function as a prebiotic, selectively promoting the growth of beneficial gut bacteria, which may enhance digestive health. smolecule.com

The metabolic activity of intestinal microbes on this compound can lead to fermentation, resulting in the production of short-chain fatty acids (SCFAs) such as acetate, butyrate, and propionate. nih.govmdpi.com These SCFAs are known to have various physiological benefits. The fermentation of the mannitol (B672) portion of the molecule is a key aspect of its utilization by gut microbes. Studies on D-mannitol have shown that it is extensively utilized via fermentation by intestinal microbes in rat models. nih.gov For instance, certain gut bacteria like Enterococcus faecalis possess specific genetic operons for mannitol transport and metabolism. nih.gov The interaction between this compound and gut microbiota can lead to improved metabolic profiles in subjects who consume it. smolecule.com

Susceptibility to Glycoside Hydrolases from Various Biological Sources (e.g., rat intestinal maltase, human intestinal alpha-glucosidases)

The glycosidic bond in this compound is susceptible to hydrolysis by certain intestinal enzymes, though the rate is significantly slower than for other disaccharides like sucrose (B13894). Research on the closely related compound α-D-glucopyranosyl-1,6-mannitol (GPM), a component of isomalt (B1678288), has provided specific insights into this process. nih.govjst.go.jp

The table below summarizes the kinetic parameters for the hydrolysis of GPM by rat intestinal isomaltase, demonstrating its susceptibility as a substrate for this enzyme. jst.go.jp

| Enzyme Preparation | Substrate | Km (mM) | Relative Vmax |

| Purified Sucrase-Isomaltase Complex | GPM | 5.38 | 100 |

| Purified Isomaltase Monomer | GPM | 5.38 | 200 |

This table presents kinetic data for the hydrolysis of α-D-glucopyranosyl-1,6-mannitol (GPM), a compound structurally similar to 1-O-alpha-D-Glucopyranosyl-d-mannitol, by enzymes from rat small intestine.

Influence on Carbohydrate Metabolism Pathways in in vitro and ex vivo Models

The slow rate of hydrolysis by intestinal α-glucosidases has a direct impact on carbohydrate metabolism. Because the breakdown into glucose and mannitol is delayed, the subsequent absorption of glucose from the intestine is also slowed. This attenuated glucose release contributes to a low glycemic index, meaning the compound does not cause the significant spikes in blood sugar levels that are typically seen after the consumption of sugars like sucrose. smolecule.com

The process of enzymatic hydrolysis is the rate-limiting step in the digestion of this compound, which dictates its metabolic impact. nih.gov Beyond its slow digestion, some related complex carbohydrates have been shown to influence carbohydrate metabolism by inhibiting glucose transporters. For example, feruloylated arabinoxylan mono- and oligosaccharides have demonstrated an ability to inhibit the sodium-independent glucose transporter 2 (GLUT2). nih.gov While this specific mechanism has not been confirmed for this compound, it represents a potential pathway by which such molecules can modulate intestinal glucose absorption.

Potential as a Substrate or Modulator in Enzyme Kinetics Research

This compound and its analogs serve as valuable tools in enzyme kinetics research. As detailed in section 5.2, its analog GPM has been used as a substrate to characterize the activity of the rat intestinal sucrase-isomaltase complex, with specific Michaelis-Menten constants (Km) and maximum velocity (Vmax) values being determined. jst.go.jp The Km value of 5.38 mM for GPM with purified isomaltase indicates the binding affinity between the substrate and the enzyme's active site. jst.go.jp

In addition to acting as substrates, similar sugar alcohols have shown potential as modulators of enzyme activity. For example, in vitro studies with rat intestinal enzymes found that α-D-glucosylglycerol could suppress the hydrolysis of other disaccharides like maltose, sucrose, and isomaltose. nih.gov This suggests a potential competitive inhibition mechanism, where the compound competes with other substrates for the enzyme's active site. Such findings indicate that this compound could be investigated for similar modulatory or inhibitory effects on various glycoside hydrolases.

Antioxidant Mechanisms and Oxidative Stress Mitigation in Cellular Models

Some research has suggested that this compound may possess antioxidant properties that could offer protection against oxidative stress. smolecule.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.gov Excessive ROS can damage cellular components like lipids, proteins, and DNA. mdpi.com

The potential antioxidant activity of a polyhydroxylated compound like this compound could be exerted through several mechanisms. One primary mechanism is the direct scavenging of free radicals through hydrogen atom transfer (HAT), where the antioxidant molecule donates a hydrogen atom to a reactive radical, thereby neutralizing it. nih.govmdpi.com The numerous hydroxyl (-OH) groups in its structure could facilitate this action.

Another potential indirect mechanism is the enhancement of the body's endogenous antioxidant defense systems. This could involve boosting the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), which converts superoxide radicals into hydrogen peroxide, and glutathione (B108866) peroxidase (GPx) or catalase (CAT), which then neutralize the hydrogen peroxide. nih.govmdpi.com While these mechanisms are plausible for polyol compounds, specific studies on this compound are required to confirm its antioxidant efficacy and mechanisms in cellular models.

Applications in Specialized Research Fields

Role as an Excipient in Pharmaceutical Formulation Science

In pharmaceutical technology, 1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate, as part of isomalt (B1678288), is a versatile excipient used in a variety of dosage forms, including tablets, capsules, coatings, and suspensions. nih.gov Its non-hygroscopic nature, chemical stability, and pleasant taste make it a valuable component in solid oral dosage formulations. smolecule.com

Research has highlighted the exceptional tableting properties of isomalt, making it a subject of interest in filler-binder studies for direct compression (DC) processes. pharmtech.com Its high dilution potential and stable agglomerate structure facilitate the development of both high and low-dosage formulations. pharmtech.com Different grades of isomalt, which vary in the ratio of GPM to GPS and thus have different solubilities, are available to produce tablets with varying characteristics. pharmtech.com

The multifunctionality as a filler and binder, combined with excellent flow properties, makes it an effective alternative to traditional bulk excipients. pharmtech.com Studies comparing different filler-binders have shown that isomalt's unique morphology contributes to robust tablet formulations.

| Isomalt Grade | Key Property | Performance in Placebo Formulations | Reference |

|---|---|---|---|

| galenIQ™ 720 | Standard Solubility | Produces tablets with moderate disintegration times. | pharmtech.com |

| galenIQ™ 721 | Higher Solubility | Demonstrates the best performance when combined with superdisintegrants, achieving disintegration times under 20 seconds. | pharmtech.com |

This compound has been investigated for its potential to improve the dissolution characteristics of poorly water-soluble drugs. Studies have indicated that as an excipient, it can enhance the solubility and bioavailability of certain active pharmaceutical ingredients (APIs). smolecule.com The mechanism often involves the formation of solid dispersions, where the drug is molecularly dispersed within the hydrophilic carrier matrix. This technique reduces drug particle size to a minimum, improves wettability, and can significantly increase the dissolution rate and subsequent absorption of the API.

The role of this compound in modifying drug release has been explored, particularly in the context of controlled-release pellet formulations. Research has focused on using isomalt as an inert core for layering APIs, which is then coated with a release-modifying polymer.

A key study investigated the influence of different pellet core materials—isomalt, sugar, and microcrystalline cellulose (B213188) (MCC)—on the in-vitro release kinetics of diclofenac (B195802) sodium from coated, sustained-release pellets. The results demonstrated that the choice of the starter core material influenced the drug release mechanism. Notably, the water-soluble isomalt and sugar-based pellet cores exhibited similar drug release profiles, which differed from the sustained release observed with the insoluble MCC-based pellets. nih.gov This suggests that for water-soluble cores like isomalt, the drug release is primarily governed by the properties of the functional polymer coating rather than the core material itself.

| Core Material | Solubility | Observed Drug Release Profile | Primary Release-Controlling Factor | Reference |

|---|---|---|---|---|

| Isomalt (galenIQ™ 980) | Water-soluble | Similar to sugar spheres | Polymer coating properties | nih.gov |

| Sugar Spheres | Water-soluble | Similar to isomalt cores | Polymer coating properties | nih.gov |

| Microcrystalline Cellulose (MCC) | Insoluble | Sustained release | Core material insolubility and polymer coating | nih.gov |

Research in Food Science for Material Properties (e.g., texture, stability in low-calorie product development)

In food science, this compound, as a component of isomalt, is extensively researched and used as a bulk sweetener in low-calorie and sugar-free products. smolecule.comchemicalbook.com Its stability under typical processing temperatures and acidic conditions makes it a reliable ingredient. It provides the texture and mouthfeel of sugar without the high caloric content, making it ideal for developing products like hard candies, chewing gum, and baked goods for health-conscious consumers. nih.gov Its low glycemic index also makes it a suitable sugar substitute in products designed for individuals with diabetes. smolecule.com

Utilization in Dental Research Models for Cariogenic Activity Studies

A significant area of research for this compound is in dentistry. Isomalt is recognized as non-cariogenic, meaning it does not promote tooth decay. nih.gov Unlike sucrose (B13894), it is not readily fermented by oral bacteria into the acids that cause dental caries. This property has led to its use in dental research models to study the dynamics of demineralization and remineralization of tooth enamel. Studies have explored how rinsing with isomalt solutions can affect this balance, with some research suggesting a positive effect on the de/remineralization process under conditions relevant to practical use. nih.gov

Precursor or Intermediate in the Synthesis of Novel Glycochemicals

Beyond its direct applications, 1-O-alpha-D-Glucopyranosyl-d-mannitol serves as a model structure and potential intermediate in the synthesis of new glycochemicals. Research in biotechnology has demonstrated the enzymatic synthesis of various glucosyl-sugar alcohols. jmb.or.kr In these processes, enzymes like cyclodextrin (B1172386) glucanotransferase (CGTase) are used to transfer a glucosyl unit from a donor molecule (like starch) to an acceptor molecule, which can be a sugar alcohol such as mannitol (B672) or maltitol. jmb.or.kr This transglycosylation reaction creates novel, more complex oligosaccharides with potentially unique functional properties. The study of glucosyl-mannitol structures is integral to understanding these enzymatic pathways and developing new carbohydrate-based compounds for various applications.

Application as a Reference Standard in Carbohydrate Chemistry

This compound is utilized as a reference standard in the field of carbohydrate chemistry, particularly in analytical methodologies that require high-purity compounds for accurate quantification and identification. biosynth.com Its well-defined chemical and physical properties, including its molecular weight and purity, are critical for its function as a benchmark in various analytical techniques. nih.govscbt.com

In carbohydrate analysis, techniques such as high-performance liquid chromatography (HPLC) are fundamental for separating and quantifying complex mixtures of sugars and their derivatives. researchgate.netscribd.com The accuracy of these methods relies heavily on the availability of high-purity reference standards for the calibration of instruments and the validation of analytical methods. This compound, available commercially as a high-purity compound, serves this purpose effectively. biosynth.com It is employed in nutritional and biochemical investigations involving disaccharide alcohols. srdpharma.com

The use of reference standards is crucial for ensuring the reliability and comparability of analytical results across different laboratories and studies. In the context of food science, pharmaceuticals, and other industries where carbohydrate composition is a critical quality parameter, the availability of certified reference materials is essential for quality control and regulatory compliance.

Table 1: Analytical Applications of this compound as a Reference Standard

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Calibration, method validation, and quantification of carbohydrates. researchgate.netscribd.com |

| Pharmaceutical Testing | Ensuring the accuracy of analytical results for carbohydrate-based excipients. biosynth.com |

| Nutritional and Biochemical Studies | A benchmark compound in the investigation of disaccharide alcohols. srdpharma.com |

Potential in Biotechnology for Specific Product Generation (e.g., hydrogen, ethanol (B145695), isomaltulose)

While direct biotechnological applications of this compound are not extensively documented, its chemical nature as a sugar alcohol suggests potential in several bioprocessing pathways for the generation of valuable products.

Hydrogen Production:

Research into renewable energy sources has identified biomass-derived sugar alcohols as promising feedstocks for the production of hydrogen through a process known as aqueous-phase reforming (APR). abo.fihigfly.eu This thermocatalytic process converts oxygenated hydrocarbons into hydrogen and carbon dioxide at lower temperatures compared to traditional steam reforming. nih.govmdpi.com While studies have demonstrated the feasibility of producing hydrogen from related sugar alcohols like sorbitol and mannitol, specific research on the aqueous-phase reforming of this compound is not yet prevalent in the scientific literature. abo.fi The potential for this compound to serve as a substrate for hydrogen production exists, given its polyol structure, but would require further investigation to determine its efficiency and viability.

Ethanol Production:

The microbial fermentation of sugars and sugar alcohols to produce ethanol is a well-established biotechnological process. Specifically, the sugar alcohol mannitol has been shown to be a viable substrate for ethanol production by certain microorganisms, such as the bacterium Zymobacter palmae and the yeast Saccharomyces paradoxus. kyoto-u.ac.jpresearchgate.netresearchgate.net These organisms possess the necessary metabolic pathways to convert mannitol into intermediates that can enter the fermentation pathway to yield ethanol. Given that 1-O-alpha-D-Glucopyranosyl-d-mannitol contains a mannitol moiety, it is conceivable that it could be hydrolyzed by specific enzymes to release mannitol and glucose, which could then be fermented to ethanol. However, direct fermentation of the intact disaccharide alcohol to ethanol has not been reported.

Isomaltulose Production:

Isomaltulose, a structural isomer of sucrose, is produced industrially through the enzymatic conversion of sucrose using sucrose isomerase. frontiersin.orggoogle.com The resulting isomaltulose can then be hydrogenated to produce a mixture of 1-O-alpha-D-Glucopyranosyl-d-mannitol and 6-O-α-D-glucopyranosyl-D-sorbitol, which is known as isomalt. researchgate.net It is important to note that in this process, 1-O-alpha-D-Glucopyranosyl-d-mannitol is a product of the hydrogenation of isomaltulose, not a precursor for its synthesis. The enzymatic synthesis of isomaltulose relies on the rearrangement of the glycosidic bond in sucrose, a process for which 1-O-alpha-D-Glucopyranosyl-d-mannitol is not a suitable substrate.

Table 2: Potential Biotechnological Applications and Related Research

| Product | Biotechnological Process | Relevance of this compound |

| Hydrogen | Aqueous-Phase Reforming (APR) | Potential substrate, as other sugar alcohols are viable feedstocks. abo.fihigfly.eu |

| Ethanol | Microbial Fermentation | The mannitol component could potentially be fermented after hydrolysis. kyoto-u.ac.jpresearchgate.netresearchgate.net |

| Isomaltulose | Enzymatic Isomerization | It is a component of hydrogenated isomaltulose (isomalt), not a substrate for isomaltulose synthesis. frontiersin.orgresearchgate.net |

Future Research Trajectories and Emerging Applications

Exploration of Novel Biocatalytic Pathways

The synthesis of 1-O-α-D-Glucopyranosyl-D-mannitol is a key area for future innovation. While chemical synthesis is possible, biocatalysis using enzymes offers a more sustainable and highly selective alternative. nih.gov Future research is focused on discovering and engineering novel enzymes, such as glycosyltransferases, to improve production efficiency and yield.

A promising avenue involves the use of whole-cell biocatalysts, which can co-express multiple enzymes to create efficient, self-sustaining reaction cascades. sciepublish.com For instance, systems co-expressing mannitol (B672) dehydrogenase (MDH) and glucose dehydrogenase (GDH) can facilitate NAD-self sufficient coupled reactions for producing sugar alcohols like mannitol. sciepublish.com The future application of similar systems, potentially incorporating glucosyltransferases, could enable the direct, high-titer production of 1-O-α-D-Glucopyranosyl-D-mannitol from simple sugars like glucose and fructose. sciepublish.com

Key Research Directions in Biocatalysis:

Enzyme Discovery: Screening microbial genomes for novel glycosyltransferases with high specificity for mannitol.

Enzyme Engineering: Utilizing protein engineering and directed evolution to enhance the stability, activity, and substrate scope of existing enzymes.

Process Optimization: Developing integrated bioprocesses that combine fermentation and enzymatic conversion to streamline production and reduce costs.

Whole-Cell Systems: Designing robust microbial cell factories for the one-pot synthesis of the target compound from inexpensive feedstocks. sciepublish.com

Development of Advanced Derivatization Strategies

Chemical modification, or derivatization, of 1-O-α-D-Glucopyranosyl-D-mannitol opens up a vast chemical space for creating novel molecules with tailored properties. The multiple hydroxyl (-OH) groups on both the glucose and mannitol moieties serve as reactive sites for a wide range of chemical transformations.

Future strategies will likely focus on regioselective modifications, allowing for precise chemical changes at specific positions on the molecule. This can be achieved through the use of protecting groups or highly specific enzymatic reactions. Advanced derivatization can introduce new functional groups to enhance the compound's utility. For example, introducing hydrophobic moieties could lead to new surfactants, while incorporating polymerizable groups could enable its use as a monomer in biomaterial synthesis.

Potential Derivatization Approaches:

| Derivatization Strategy | Potential Functional Group | Resulting Properties & Applications |

|---|---|---|

| Esterification | Acyl chains, aromatic groups | Modified solubility, amphiphilicity (for emulsifiers), pro-drug development. |

| Etherification | Alkyl chains, benzyl (B1604629) groups | Increased stability, altered hydrophobicity for use in organic synthesis. |

| Oxidation | Carboxylic acids | Introduction of negative charges for metal chelation or polymer cross-linking. |

| Polymerization | Acrylate, methacrylate (B99206) groups | Creation of monomers for hydrogel formation and biocompatible polymers. |

These strategies are based on established chemical principles for modifying polyols and glycosides, aiming to create derivatives with enhanced performance for specific applications. nih.gov

Integration into Complex Biomaterial Design

The inherent biocompatibility and polyol structure of 1-O-α-D-Glucopyranosyl-D-mannitol make it an attractive building block for advanced biomaterials. Its structure provides multiple sites for cross-linking, making it a candidate for the development of novel hydrogels, films, and scaffolds for biomedical applications.

Future research will explore its use as a cross-linking agent or as a pendant group on polymer backbones to control material properties such as swelling, mechanical strength, and biodegradability. Glycosylated biomaterials, those containing sugar moieties, are known to influence cell adhesion and biological recognition processes. Integrating this specific glucosyl-mannitol structure could lead to biomaterials with tailored cell-interactive properties for tissue engineering or drug delivery systems. The compound's high water solubility and low hygroscopicity could also be leveraged to create stable, biocompatible matrices for encapsulating and delivering therapeutic agents. wikipedia.org

Mechanistic Elucidation of Broader Biochemical Effects

While its parent compound, mannitol, is known for its osmotic diuretic effects, the full spectrum of biochemical and physiological effects of 1-O-α-D-Glucopyranosyl-D-mannitol is not yet fully understood. patsnap.comdrugbank.com Future research will delve deeper into its metabolic fate, its interaction with cellular receptors and transporters, and its potential prebiotic activity.

Studies suggest that as a disaccharide alcohol, it may promote the growth of beneficial gut bacteria. smolecule.com Further investigation using advanced metabolomics and gut microbiome analysis will be crucial to confirm these effects and elucidate the underlying mechanisms. Understanding how the glycosidic bond influences its absorption and metabolism compared to free mannitol is a key research question. This knowledge could open up new applications in functional foods and nutraceuticals aimed at improving metabolic health. smolecule.com

Innovations in Analytical Detection and Quantification

As research into this compound expands, the need for sensitive, accurate, and high-throughput analytical methods becomes paramount. Current methods for analyzing sugar alcohols often rely on High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID). researchgate.netshimadzu.com

Future innovations will focus on enhancing the selectivity and sensitivity of these methods. The development of derivatization strategies specifically for analytical purposes could improve detection by UV-Visible or fluorescence detectors. nih.gov Furthermore, advanced techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) offer superior sensitivity for carbohydrate analysis and could be optimized for this compound. researchgate.net Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) will be instrumental in identifying and quantifying the compound and its derivatives in complex biological matrices, aiding in metabolic and biomaterial studies. nih.gov

Comparison of Analytical Techniques:

| Technique | Principle | Advantages for this Compound | Future Research Focus |

|---|---|---|---|

| HPLC-RID | Measures changes in refractive index. | Standard method, good for high concentrations. shimadzu.com | Improving resolution from similar compounds like sorbitol and maltitol. glsciences.com |

| HPAE-PAD | Anion-exchange separation with electrochemical detection. | High sensitivity and selectivity for carbohydrates without derivatization. researchgate.net | Method development and validation for complex sample matrices. |

| LC-MS | Separation by chromatography, detection by mass-to-charge ratio. | High specificity and structural information, ideal for metabolomic studies and derivative analysis. nih.gov | Developing fragmentation libraries for unambiguous identification. |

| NMR Spectroscopy | Measures nuclear spin in a magnetic field. | Provides detailed structural elucidation of the compound and its derivatives. | Application in studying interactions with biomolecules and material structures. |

Q & A

Q. What analytical methods are recommended for identifying and quantifying 1-O-alpha-D-Glucopyranosyl-D-mannitol dihydrate in mixtures?

Methodological Answer: The compound is typically identified and quantified using chromatographic techniques. Thin-layer chromatography (TLC) with a silica gel adsorbent and a solvent system of ethyl acetate, pyridine, water, acetic acid, and propionic acid (50:50:10:5:5) can resolve its two principal components (1,6-GPS and 1,1-GPM), visualized via sodium periodate and anisaldehyde staining . For precise quantification, reversed-phase high-performance liquid chromatography (HPLC) with water as the mobile phase (flow rate: 0.5 mL/min) is employed. System suitability requires a resolution ≥2.0 between peaks and ≤2.0% relative standard deviation for repeatability .

Q. How do the solubility properties of this compound influence experimental design?

Methodological Answer: The compound is highly water-soluble (≥1×10⁶ mg/L at 25°C) but only slightly soluble in ethanol . This solubility profile necessitates aqueous buffers for dissolution in biochemical assays. For example, in cell culture or enzymatic studies, pre-dissolving the compound in water ensures homogeneity before adding to media. Ethanol-based stock solutions are unsuitable due to limited solubility, which could introduce variability in dose-response experiments .

Advanced Research Questions

Q. How can researchers optimize synthetic pathways to minimize by-products like 6-O-alpha-D-Glucopyranosyl-D-sorbitol?

Methodological Answer: Byproduct formation during synthesis can be mitigated through controlled hydrogenation conditions (e.g., pH, temperature, and catalyst loading). Post-synthesis, HPLC analysis under harmonized pharmacopeial conditions (water mobile phase, 0.5 mL/min flow rate) ensures separation and quantification of 1,1-GPM and 1,6-GPS. Adjusting reaction stoichiometry and purification via recrystallization from water-ethanol mixtures can enhance purity to ≥98% .

Q. How should discrepancies in reported solubility data for this compound be resolved?

Methodological Answer: Discrepancies often arise from differences in hydration states or measurement protocols. For example, the dihydrate form (C₁₂H₂₄O₁₁·2H₂O) has distinct solubility compared to anhydrous forms. Researchers should standardize hydration states via Karl Fischer titration and conduct solubility tests in degassed, deionized water under inert atmospheres to avoid oxidation artifacts. Cross-validating results with pharmacopeial monographs (e.g., USP/EP) ensures alignment with accepted benchmarks .

Q. What experimental strategies elucidate the role of this compound in carbohydrate-protein interactions?

Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities between the compound and lectins or transporters. For structural insights, X-ray crystallography of co-crystallized complexes or nuclear magnetic resonance (NMR) spectroscopy (e.g., observing NOE correlations between mannitol hydroxyls and protein residues) reveals interaction sites. Competitive assays with labeled analogs (e.g., fluorophore-conjugated derivatives) further validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.